4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as BZPMT, is a synthetic compound that belongs to the class of 1,2,4-triazoles. BZPMT has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Scientific Research Applications
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its anticonvulsant, anxiolytic, and antidepressant effects. It has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. This compound has also been shown to have anxiolytic and antidepressant effects in behavioral tests. In addition, this compound has been investigated for its potential as a neuroprotective agent against oxidative stress-induced neuronal damage.
Mechanism of Action
The exact mechanism of action of 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as GABA and glutamate in the brain. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It also inhibits the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for pharmacological studies. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-benzyl-5-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is its potential as a neuroprotective agent against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its anticonvulsant, anxiolytic, and antidepressant effects. This compound has several advantages for lab experiments, including its stability and potent biological activity. However, its poor solubility in water and lack of understanding of its mechanism of action are limitations. Future research on this compound is needed to explore its potential as a neuroprotective and anti-inflammatory agent, as well as to optimize its pharmacological properties for clinical use.
Properties
IUPAC Name |
4-benzyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15-17-16-14(12-18-9-5-2-6-10-18)19(15)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASBXQMHFNGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=O)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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